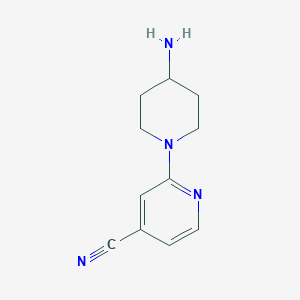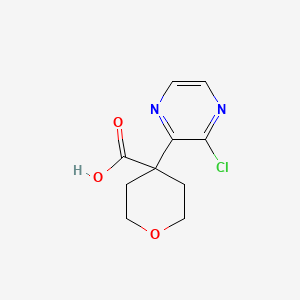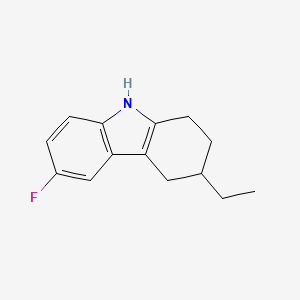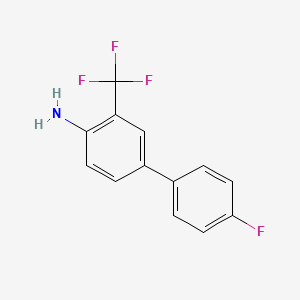
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is a chiral piperidine derivative with a tert-butoxy group at the 3-position and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced at the 3-position using tert-butyl alcohol and an appropriate protecting group strategy.
Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The tert-butoxy group can provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,5R)-2-amino-5-[(tert-butoxy)carbonyl]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid .
- Tert-butyl N-({[(tert-butoxy)carbonyl]amino}({2-[(2R,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]ethyl}imino)methyl)carbamate .
Uniqueness
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a fluorine atom. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H18FNO |
|---|---|
Poids moléculaire |
175.24 g/mol |
Nom IUPAC |
(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C9H18FNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clé InChI |
AHSKJKSPFWUBFO-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)O[C@H]1C[C@H](CNC1)F |
SMILES canonique |
CC(C)(C)OC1CC(CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)


![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)

![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)



![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

